2-(4-Hydroxycyclohexyl)-2-methylpropanamide
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Overview
Description
2-(4-Hydroxycyclohexyl)-2-methylpropanamide is an organic compound that belongs to the family of amides It is characterized by a cyclohexyl ring substituted with a hydroxy group and an amide group attached to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxycyclohexyl)-2-methylpropanamide typically involves the reaction of 4-hydroxycyclohexanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-(4-Oxocyclohexyl)-2-methylpropanamide.
Reduction: 2-(4-Aminocyclohexyl)-2-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biochemical interactions and potential as a pharmacological agent.
Medicine: Research has indicated its potential use in developing anticonvulsant drugs due to its ability to modulate neural activity.
Industry: It is used in the production of polymers and materials with specific mechanical properties.
Mechanism of Action
The mechanism by which 2-(4-Hydroxycyclohexyl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound inhibits voltage-gated sodium channels and enhances the effect of gamma-aminobutyric acid (GABA), leading to reduced neuronal excitability and seizure activity.
Comparison with Similar Compounds
- 2-(4-Hydroxycyclohexyl)acetic acid
- 2-(4-Hydroxycyclohexyl)propanoic acid
- 2-(4-Hydroxycyclohexyl)acetamide
Comparison: 2-(4-Hydroxycyclohexyl)-2-methylpropanamide is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a methylpropane backbone. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(4-hydroxycyclohexyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(11)13)7-3-5-8(12)6-4-7/h7-8,12H,3-6H2,1-2H3,(H2,11,13) |
InChI Key |
UXSLJGZRBMVIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C(=O)N |
Origin of Product |
United States |
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